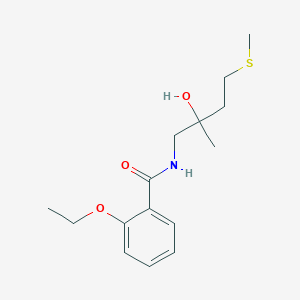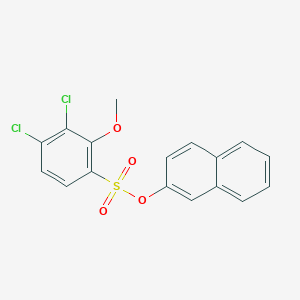![molecular formula C17H19ClN2O B2968895 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-43-3](/img/structure/B2968895.png)
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is an organic compound of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The compound you mentioned seems to be a derivative of imidazole, with additional methoxymethyl and 3-methylbenzyl groups attached to it.
Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, containing two nitrogen atoms and three carbon atoms . The additional groups in “2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride” would alter this basic structure.Chemical Reactions Analysis
Imidazole can participate in a variety of chemical reactions. For instance, it can act as a catalyst in the formation of amides from nonactivated carboxylic acids .Physical And Chemical Properties Analysis
Imidazole is a crystalline solid that is soluble in water . It has a melting point of 158-161 °C and a pH of 9.0-10.0 . The physical and chemical properties of “2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride” could vary based on the additional functional groups present in the compound.Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
The exploration of N-heterocyclic carbene (NHC) compounds, including structures related to 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride, has shown significant potential in medicinal chemistry. For instance, a study on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed their promising antibacterial activity against Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). The research indicates that these NHC-silver complexes demonstrate higher antibacterial efficacy compared to their precursor compounds, highlighting their potential as novel antibacterial agents (Patil et al., 2010).
Antioxidant Activities
The synthesis and evaluation of novel 1,3,4-oxadiazole and imine containing 1H-benzo[d]imidazoles have been conducted to investigate their antioxidant properties. Research indicates that certain compounds within this category exhibit significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, suggesting their potential as effective antioxidants. This research supports the potential use of these compounds in preventing oxidative stress-related diseases (Alp et al., 2015).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of novel imidazole bearing isoxazole derivatives has shown potential antimicrobial properties. A specific study prepared a series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, demonstrating their effectiveness against various microorganisms. This underscores the potential of such compounds in developing new antimicrobial agents (Maheta et al., 2012).
Ferroelectric and Antiferroelectric Properties
An intriguing study on benzimidazoles, including compounds related to 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride, has demonstrated above-room-temperature ferroelectricity and antiferroelectricity. These properties are significant for the development of lead- and rare-metal-free ferroelectric devices, offering a promising avenue for environmentally friendly and sustainable materials in electronic applications (Horiuchi et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2;/h3-10H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWFXJHDJVSNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)

![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968815.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)
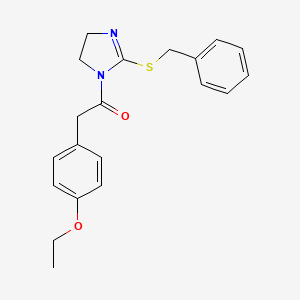
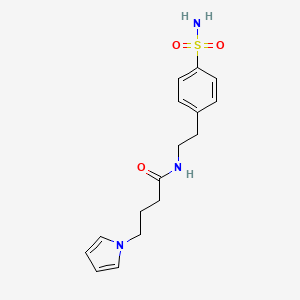
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968825.png)
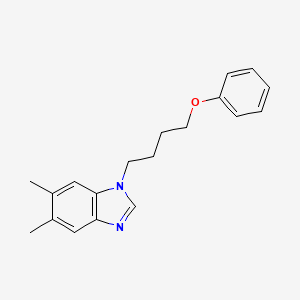
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)
